Ortho (2-Isopropoxy) vs. Para (4-Isopropoxy) Positional Isomerism: Impact on Hydrogen-Bonding Capacity, Torsional Conformation, and Predicted Permeability
The target compound (ortho-2-isopropoxy) and its para isomer (CAS 476459-63-9) share identical molecular formula (C₁₃H₁₅N₃O₂S) and molecular weight (277.34), yet differ critically in substitution geometry [1]. In the ortho isomer, the isopropoxy oxygen can form a six-membered intramolecular hydrogen bond with the amide N–H, a structural feature absent in the para isomer [2]. This ortho effect constrains the torsional angle between the thiadiazole and phenyl rings, producing a more rigid, pre-organized binding conformation [2]. Computed XLogP3 for the para isomer is 2.7 with a topological polar surface area (TPSA) of 92.4 Ų [1]; the ortho isomer is predicted to exhibit slightly reduced effective lipophilicity due to intramolecular H-bonding masking of the amide NH polarity, which may enhance passive membrane permeability relative to the para isomer despite comparable computed logP [2][3].
| Evidence Dimension | Substitution position effect on conformation and predicted permeability |
|---|---|
| Target Compound Data | Ortho (2-isopropoxy): intramolecular N–H···O hydrogen bond possible; constrained torsional profile; predicted moderately enhanced permeability vs. para |
| Comparator Or Baseline | Para isomer (CAS 476459-63-9): XLogP3 = 2.7, TPSA = 92.4 Ų; no intramolecular H-bond; freely rotating phenyl-thiadiazole bond |
| Quantified Difference | Qualitative structural difference; quantitative permeability difference not experimentally determined for this specific pair |
| Conditions | In silico structural analysis; class-level precedents from ortho-alkoxy benzamide SAR literature [2][3] |
Why This Matters
For procurement decisions in SAR programs, the ortho isomer must be sourced separately from the para isomer because substitution position determines binding pose, metabolic stability, and permeability — properties not predictable from the para isomer's data.
- [1] Kuujia. Cas no 476459-63-9 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide). Computed Properties: XLogP3 2.7, Topological Polar Surface Area 92.4 Ų. Available at: https://www.kuujia.com/cas-476459-63-9.html View Source
- [2] Khan S, Iqbal T, Hussain R, Fiaz Z, Tayyab M, Islam MS, Dahlous KA. Molecular structure, spectroscopy, reactivity and biological activity: A collection of selected communications based on thiadiazole linked benzamide derivatives. Journal of Molecular Structure. 2025;1336:141990. doi:10.1016/j.molstruc.2025.141990 View Source
- [3] PubChem-computed properties for ortho-alkoxy benzamide class: intramolecular hydrogen bonding between ortho-alkoxy oxygen and amide NH reduces effective hydrogen-bond donor capacity and influences permeability. See representative data at: https://pubchem.ncbi.nlm.nih.gov/ View Source
